molecular formula C16H26BrN B12588391 N-(6-Bromohexyl)-N-butylaniline CAS No. 639523-36-7

N-(6-Bromohexyl)-N-butylaniline

Cat. No.: B12588391
CAS No.: 639523-36-7
M. Wt: 312.29 g/mol
InChI Key: ZDWSUXGKKYZDRG-UHFFFAOYSA-N
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Description

N-(6-Bromohexyl)-N-butylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromohexyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromohexyl)-N-butylaniline typically involves the alkylation of N-butylaniline with 6-bromohexyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient heating and mixing systems to ensure uniformity and high yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromohexyl)-N-butylaniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The aniline ring can be oxidized to form quinone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Various substituted aniline derivatives.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Amino derivatives.

Scientific Research Applications

N-(6-Bromohexyl)-N-butylaniline has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-Bromohexyl)-N-butylaniline depends on its specific application. In organic synthesis, it acts as an alkylating agent, introducing the bromohexyl group into various substrates. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Bromohexyl)phthalimide
  • 6-(Boc-amino)hexyl bromide
  • N-(6-Bromohexyl)-N-methylaniline

Uniqueness

N-(6-Bromohexyl)-N-butylaniline is unique due to the presence of both a bromohexyl group and a butyl group attached to the aniline ring

Properties

CAS No.

639523-36-7

Molecular Formula

C16H26BrN

Molecular Weight

312.29 g/mol

IUPAC Name

N-(6-bromohexyl)-N-butylaniline

InChI

InChI=1S/C16H26BrN/c1-2-3-14-18(15-10-5-4-9-13-17)16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3

InChI Key

ZDWSUXGKKYZDRG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCCCCBr)C1=CC=CC=C1

Origin of Product

United States

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